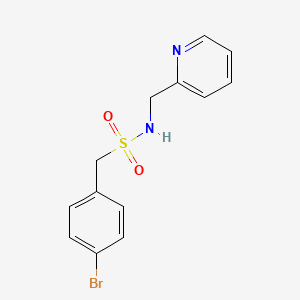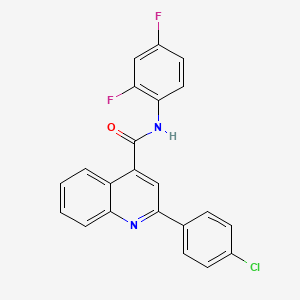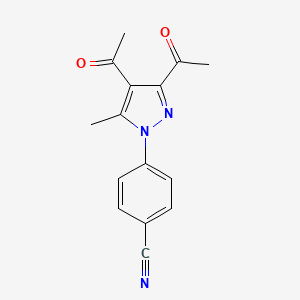![molecular formula C21H17N5O3S B4640794 N-[1-(2-furyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4640794.png)
N-[1-(2-furyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide
Descripción general
Descripción
“N-[1-(2-furyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit cytotoxicity at certain concentrations .
Synthesis Analysis
The compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process involves the use of specific reagents and conditions to achieve the desired product .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The structure is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is a complex ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . This reaction involves the replacement of a group in an aromatic ring by a nucleophile .Aplicaciones Científicas De Investigación
Antiviral Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which include the compound , have been synthesized as potential antiviral agents . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Antimicrobial Activity
These compounds have also shown promising antimicrobial activities. In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that some of these compounds exhibit antibacterial and/or antifungal activities .
Antifungal Activity
The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections . Therefore, the [1,2,4]triazolo[4,3-a]quinoxaline derivatives are being explored as potential antifungal agents .
Antibacterial Activity
Quinoxalines show broad spectrum antibacterial activity . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Anticancer Activity
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against cancer cells .
Anti-Inflammatory Activity
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an anti-inflammatory agent .
Antihypertensive Activity
This privileged scaffold was utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity .
Anticonvulsant Activity
1,2,4-Triazoles have also been used in the drug-discovery studies against convulsions .
Direcciones Futuras
The future directions for research on these compounds could include further exploration of their antiviral and antimicrobial activities . Additionally, their potential as anticancer agents could be investigated further . The development of more potent analogs and the investigation of their DNA-binding affinities could also be areas of future research .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones . By targeting VEGFR-2, the compound can potentially suppress tumor growth .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition can effectively suppress tumor growth . The compound’s cytotoxic activities were evaluated against two human cancer cell lines (MCF-7 and HepG2), and the results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .
Biochemical Pathways
The compound affects the angiogenesis pathway, which is regulated by VEGFR-2 . By inhibiting VEGFR-2, the compound can disrupt angiogenesis, leading to the suppression of tumor growth .
Result of Action
The compound’s action results in molecular and cellular effects that include the inhibition of VEGFR-2 and the suppression of tumor growth . In addition, the compound exhibits cytotoxic effects against certain cancer cell lines .
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-14-9-11-15(12-10-14)30(27,28)25(2)20-21-24-23-19(18-8-5-13-29-18)26(21)17-7-4-3-6-16(17)22-20/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMIMWJKVHMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4640712.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4640714.png)
![4-bromo-N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]benzamide](/img/structure/B4640722.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methyl-1H-indol-1-yl)acetamide](/img/structure/B4640736.png)
![2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(1-ethyl-4-methyl-1H-pyrazol-3-yl)acrylonitrile](/img/structure/B4640739.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4640750.png)

![2-(4-tert-butylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4640762.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4640768.png)
![4-allyl-3-[(4-fluorobenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4640778.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl 3-nitrobenzoate](/img/structure/B4640783.png)


![N-[4-(1-pyrrolidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4640817.png)